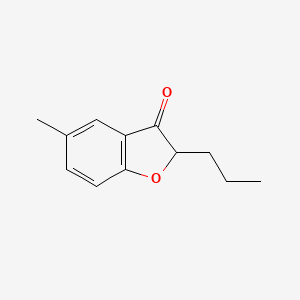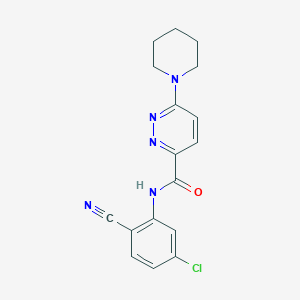
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that plays a critical role in the signaling of cytokine receptors. CP-690,550 was originally developed as an immunosuppressive agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, its potential applications have expanded to other areas of research due to its unique mechanism of action.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves the reaction of 5-chloro-2-cyanobenzoic acid with piperidine and subsequent cyclization with 2,3-dichloropyridazine-6-carboxylic acid.
Starting Materials
5-chloro-2-cyanobenzoic acid, piperidine, 2,3-dichloropyridazine-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide (DMF), diethyl ether, wate
Reaction
Step 1: Activation of 5-chloro-2-cyanobenzoic acid with DCC and DMAP in DMF to form the corresponding active ester., Step 2: Addition of piperidine to the active ester to form the corresponding amide intermediate., Step 3: Cyclization of the amide intermediate with 2,3-dichloropyridazine-6-carboxylic acid in DMF to form the desired product., Step 4: Isolation of the product by precipitation with diethyl ether and purification by recrystallization from water.
Mecanismo De Acción
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide inhibits JAK3 by binding to its catalytic domain, preventing its activation and subsequent downstream signaling. This leads to the inhibition of the production of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of the immune response and the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17). In addition, it has also been shown to reduce the number of T cells and B cells in the peripheral blood, as well as the levels of autoantibodies in patients with autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is its specificity for JAK3, which makes it an attractive target for the treatment of autoimmune diseases. However, its use is limited by its potential side effects, including an increased risk of infections and malignancies. In addition, its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. One area of research is the development of more specific JAK3 inhibitors with fewer side effects. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and infectious diseases. Finally, the long-term safety and efficacy of N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide need to be further evaluated in clinical trials.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been investigated for its potential use in the treatment of certain types of cancer, such as lymphoma and leukemia.
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-5-4-12(11-19)15(10-13)20-17(24)14-6-7-16(22-21-14)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIKUWYNSCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

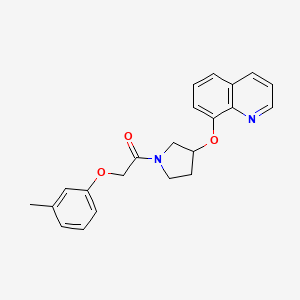
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
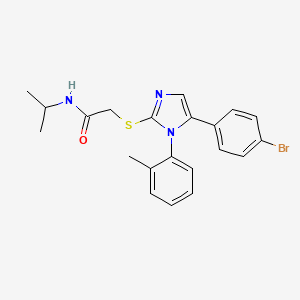
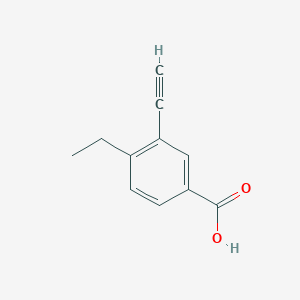
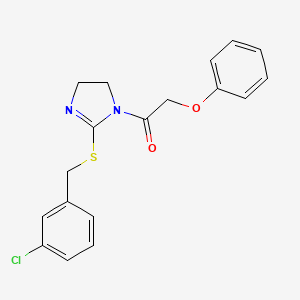
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
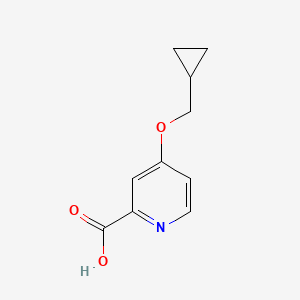

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
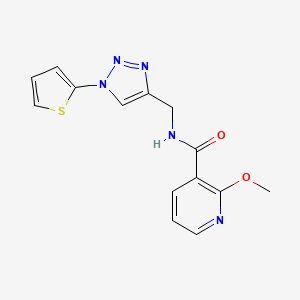
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)
